molecular formula C9H18O B6282864 2-methyl-2-(4-methylpentyl)oxirane CAS No. 151072-31-0

2-methyl-2-(4-methylpentyl)oxirane

Cat. No. B6282864
CAS RN: 151072-31-0
M. Wt: 142.2
InChI Key:
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Description

2-Methyl-2-(4-methylpentyl)oxirane, also known as MMPO, is a compound used in a variety of scientific research applications. It is a five-carbon alkyl oxirane, which is an alkyl-substituted oxirane that is widely used in organic synthesis. It is a versatile building block for the synthesis of various compounds and is used in many different types of laboratory experiments.

Scientific Research Applications

2-methyl-2-(4-methylpentyl)oxirane is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, 2-methyl-2-(4-methylpentyl)oxirane is used in the production of pharmaceuticals, agrochemicals, and other chemicals.

Mechanism of Action

2-methyl-2-(4-methylpentyl)oxirane acts as a nucleophilic reagent in organic synthesis. It can react with a variety of electrophiles, including alkenes, alkynes, and aldehydes. It can also react with carboxylic acids, amines, and other nucleophiles. In addition, 2-methyl-2-(4-methylpentyl)oxirane can be used to form carbon-carbon bonds, as well as to form other types of bonds, such as carbon-nitrogen and carbon-oxygen bonds.
Biochemical and Physiological Effects
2-methyl-2-(4-methylpentyl)oxirane is a non-toxic compound and does not have any known biochemical or physiological effects. It is considered to be non-irritating and non-flammable.

Advantages and Limitations for Lab Experiments

2-methyl-2-(4-methylpentyl)oxirane has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, making it an ideal choice for laboratory experiments. It is also a versatile reagent that can be used in a variety of reactions. Furthermore, it is non-toxic and non-irritating, making it safe to use in laboratory experiments.
However, there are also some limitations to using 2-methyl-2-(4-methylpentyl)oxirane in lab experiments. It is a relatively unstable compound and can easily decompose if not handled properly. In addition, it is a relatively slow reagent and can take a long time to react with other compounds.

Future Directions

There are many potential future directions for the use of 2-methyl-2-(4-methylpentyl)oxirane in scientific research. One potential direction is the use of 2-methyl-2-(4-methylpentyl)oxirane in the synthesis of polymers and other materials. It could also be used in the development of new catalysts and other compounds. In addition, it could be used in the development of new pharmaceuticals, agrochemicals, and other chemicals. Finally, it could be used in the development of new drug discovery methods, such as high-throughput screening.

Synthesis Methods

The synthesis of 2-methyl-2-(4-methylpentyl)oxirane can be accomplished through several methods. One of the most common methods is the reaction of 4-methylpentanal with hydroxylamine hydrochloride in an aqueous solution. This reaction results in the formation of an oxime, which is then converted to 2-methyl-2-(4-methylpentyl)oxirane by acid hydrolysis. Other methods for synthesizing 2-methyl-2-(4-methylpentyl)oxirane include the reaction of 4-methylpentanal with hydroxylamine sulfate in an aqueous solution and the reaction of 4-methylpentanal with hydroxylamine hydrochloride in a solvent-free system.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methyl-2-(4-methylpentyl)oxirane can be achieved through the epoxidation of 2-methyl-2-(4-methylpentyl)ene using a peracid reagent.", "Starting Materials": [ "2-methyl-2-(4-methylpentyl)ene", "Peracid reagent (e.g. m-chloroperbenzoic acid, peracetic acid)" ], "Reaction": [ "Add 2-methyl-2-(4-methylpentyl)ene to a reaction flask", "Add the peracid reagent dropwise to the reaction flask while stirring at room temperature", "Continue stirring for several hours until the reaction is complete", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain 2-methyl-2-(4-methylpentyl)oxirane as a colorless liquid" ] }

CAS RN

151072-31-0

Product Name

2-methyl-2-(4-methylpentyl)oxirane

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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